Welcome to the BenchChem Online Store!
molecular formula C9H8F2O3 B1611870 4-(2,2-Difluoroethoxy)benzoic acid CAS No. 921623-04-3

4-(2,2-Difluoroethoxy)benzoic acid

Cat. No. B1611870
M. Wt: 202.15 g/mol
InChI Key: JPXVLMHHANYKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08344029B2

Procedure details

4-(2,2-Difluoroethoxy)benzaldehyde (2.50 g, 13.4 mmol) prepared in Example 13 (13a) was dissolved in a solution mixture of tert-butanol:water (28 mL, 22:6, V/V). Then, to the resulting mixture were added sodium dihydrogen phosphate dihydrate (2.10 g, 13.4 mmol), 2-methyl-2-butene (6.26 mL, 59.1 mmol), and sodium chlorite (4.25 g, 37.6 mmol). The mixture was stirred at room temperature for 4 hours, and then 2-methyl-2-butene (2.85 mL, 26.9 mmol) and sodium chlorite (1.52 g, 13.4 mmol) were further added thereto. The resulting mixture was further stirred at room temperature for 20 hours, and then a saturated ammonium chloride aqueous solution was added to the reaction solution to terminate the reaction. The resulting mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give 2.71 g of the title compound (white solid, yield: quantitative).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium dihydrogen phosphate dihydrate
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
28 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.O.O.P([O-])(O)(O)=[O:17].[Na+].CC(=CC)C.Cl([O-])=O.[Na+].[Cl-].[NH4+]>C(O)(C)(C)C.O>[F:1][CH:2]([F:13])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]([OH:17])=[O:10])=[CH:7][CH:6]=1 |f:1.2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(COC1=CC=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
sodium dihydrogen phosphate dihydrate
Quantity
2.1 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
6.26 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
4.25 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
2.85 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
1.52 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
28 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred at room temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(COC1=CC=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.